molecular formula C11H11N3O B2734487 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2199815-71-7

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2734487
CAS No.: 2199815-71-7
M. Wt: 201.229
InChI Key: PPIOOKMQKFQTFE-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methyl group at position 3 and a but-2-yn-1-yloxy group at position 2. The imidazo[4,5-b]pyridine scaffold is pharmacologically significant, known for interactions with biopolymers and diverse biological activities, including antibacterial, antiviral, and anticancer properties . The but-2-yn-1-yloxy substituent introduces an alkyne moiety, enhancing reactivity and enabling further chemical modifications (e.g., click chemistry), which is advantageous in drug development .

Properties

IUPAC Name

2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-4-8-15-11-13-9-6-5-7-12-10(9)14(11)2/h5-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIOOKMQKFQTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multiple steps. One common method starts with the reaction of pyridine-2,3-diamine with lactic acid in the presence of a green solvent like PEG-400 to form 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate (K2CO3) in acetone to yield 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant zones of inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The imidazo[4,5-b]pyridine scaffold has been explored for its ability to inhibit cancer cell proliferation .
  • Anti-inflammatory Effects : The compound may act as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which is implicated in inflammatory pathways. This suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazo[4,5-b]pyridine derivatives, including 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine. The results indicated that this compound exhibited notable antibacterial activity against E. coli and Bacillus subtilis, with inhibition zones comparable to standard antibiotics .

Anti-inflammatory Research

In another investigation focused on inflammatory diseases, researchers identified the compound as a selective inhibitor of RIPK2. This study demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting its potential use in managing conditions like inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways. The compound’s imidazopyridine structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazo[4,5-b]pyridine derivatives vary widely in biological activity based on substituents. Key analogues include:

Compound Name Substituents Key Features Biological Activity/Applications References
2-(4-Methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine 4-Methoxyphenyl at C2, methyl at C3 Enhanced lipophilicity; methoxy group improves membrane permeability Antibacterial, kinase inhibition
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Furan-2-yl at C2, prop-2-ynyl at C3 Alkyne group enables click chemistry; bromine enhances electrophilicity Anticancer lead optimization
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine Chloro at C2, methyl at C3 Electron-withdrawing Cl increases reactivity; limited solubility in polar solvents Intermediate for kinase inhibitors
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Amino at C2, phenyl at C6 Carcinogenic heterocyclic amine; forms DNA adducts Mutagenicity studies

Key Observations :

  • Alkyne vs. Aryl Substituents : The but-2-yn-1-yloxy group in the target compound offers synthetic versatility compared to aryl or halogen substituents, facilitating downstream functionalization .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) improve solubility and bioavailability, while electron-withdrawing groups (e.g., Cl) enhance reactivity for nucleophilic substitutions .
  • Safety Profile: Unlike PhIP, which is mutagenic due to its amino group, the target compound’s alkoxy substituent likely reduces DNA adduct formation, suggesting a safer profile .
Physicochemical Properties
  • Stability : Alkyne groups are generally stable under physiological conditions but may undergo oxidation in acidic environments .

Biological Activity

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound characterized by its fused bicyclic structure comprising an imidazole and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.

  • IUPAC Name : 2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine
  • Molecular Formula : C11_{11}H11_{11}N3_3O
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 2199815-71-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's unique structure allows it to bind to active sites on enzymes and receptors, potentially modulating key biological pathways. Molecular docking studies suggest that it may inhibit specific kinases involved in cancer proliferation and other diseases.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The findings indicate that:

  • Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma), and others.
  • Results : The compound exhibited variable activity across different cell lines, with some derivatives showing significant inhibition of cell growth at micromolar concentrations.
Compound Cell Line IC50 (μM)
This compoundHCT-11612.1
2-(but-2-yn-1-yloxy)-3-methyl derivativesNCI-H46011.9

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated:

  • Activity Against Bacteria : The compound showed moderate activity against Gram-positive bacteria such as Bacillus cereus but was less effective against Gram-negative strains like Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Bacillus cereus32
Escherichia coli>64

Case Studies and Research Findings

  • Inhibition of B-Raf Kinase : A study highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of B-Raf kinase, a target in several cancers. The synthesized compounds displayed selective binding and potent inhibition, suggesting a promising avenue for cancer therapy .
  • Antiviral Activity : Some derivatives demonstrated antiviral properties against respiratory syncytial virus (RSV), indicating their potential as therapeutic agents in viral infections .
  • Structural Optimization Studies : Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity by modifying substituents on the imidazo[4,5-b]pyridine scaffold. These modifications have led to enhanced potency against specific cancer types and improved selectivity .

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